molecular formula C13H17F3N2O2 B2949358 N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide CAS No. 1825598-10-4

N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide

Cat. No.: B2949358
CAS No.: 1825598-10-4
M. Wt: 290.286
InChI Key: GYKRBAHEFAZXLE-UHFFFAOYSA-N
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Description

N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a trifluoroethyl group attached to a piperidine ring, which is further connected to a furan-3-carboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the molecule.

Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c14-13(15,16)9-18-4-1-10(2-5-18)7-17-12(19)11-3-6-20-8-11/h3,6,8,10H,1-2,4-5,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKRBAHEFAZXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=COC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine intermediate. One common route involves the reaction of 4-piperidone with 2,2,2-trifluoroethylamine under reductive amination conditions to yield the trifluoroethyl-substituted piperidine. This intermediate is then reacted with furan-3-carboxylic acid or its derivatives under amide coupling conditions, often using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with receptor sites, while the furan-3-carboxamide moiety may participate in hydrogen bonding and other interactions, modulating the activity of the target .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate
  • 1-(2,2,2-Trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidyl]piperidin-4-amine hydrochloride

Uniqueness

N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-YL]methyl}furan-3-carboxamide is unique due to the presence of the furan-3-carboxamide moiety, which imparts distinct chemical and biological properties compared to other trifluoroethyl-substituted piperidine derivatives. This uniqueness makes it a valuable compound for various research applications .

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